molecular formula C21H26N2O B1359647 3,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone CAS No. 898788-80-2

3,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1359647
CAS No.: 898788-80-2
M. Wt: 322.4 g/mol
InChI Key: RQNGESCXCUOLNY-UHFFFAOYSA-N
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Description

3,4-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone is an organic compound with the molecular formula C21H26N2O. It is a benzophenone derivative, characterized by the presence of two methyl groups on the benzene ring and a piperazine moiety attached via a methyl group. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethylbenzoyl chloride and 4-methylpiperazine.

    Reaction: The 3,4-dimethylbenzoyl chloride is reacted with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity

Industrial Production Methods

In an industrial setting, the production of 3,4-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in nitro or halogenated derivatives

Scientific Research Applications

3,4-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone
  • 4-Methyl-3’-(4-methylpiperazinomethyl) benzophenone
  • 3,4-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone

Uniqueness

3,4-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone is unique due to its specific substitution pattern on the benzene ring and the presence of the piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

(3,4-dimethylphenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-16-7-8-20(13-17(16)2)21(24)19-6-4-5-18(14-19)15-23-11-9-22(3)10-12-23/h4-8,13-14H,9-12,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNGESCXCUOLNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCN(CC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643431
Record name (3,4-Dimethylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-80-2
Record name (3,4-Dimethylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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